molecular formula C7H10O3 B2942247 3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol CAS No. 89921-51-7

3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol

Cat. No.: B2942247
CAS No.: 89921-51-7
M. Wt: 142.154
InChI Key: LVZZYSCVBIZYIJ-UHFFFAOYSA-N
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Description

3-Oxatricyclo[3210,2,4]octane-6,7-diol is a complex organic compound with the molecular formula C7H10O3 It is characterized by its unique tricyclic structure, which includes an oxygen atom integrated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxatricyclo[3210,2,4]octane-6,7-diol typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Oxatricyclo[3.2.1.0,2,4]octane: Lacks the hydroxyl groups present in 3-Oxatricyclo[3.2.1.0,2,4]octane-6,7-diol.

    cis-2,3-Epoxybicyclo[2.2.1]heptane: A structurally related compound with different functional groups.

Uniqueness

3-Oxatricyclo[3210,2,4]octane-6,7-diol is unique due to its specific tricyclic structure and the presence of hydroxyl groups at the 6 and 7 positions

Properties

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octane-6,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-4-2-1-3(5(4)9)7-6(2)10-7/h2-9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZZYSCVBIZYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1C3C2O3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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